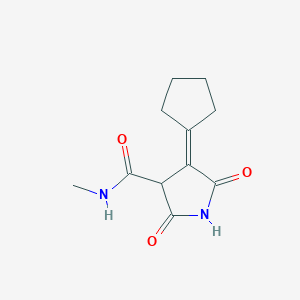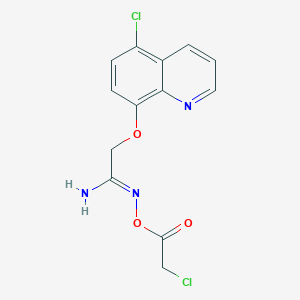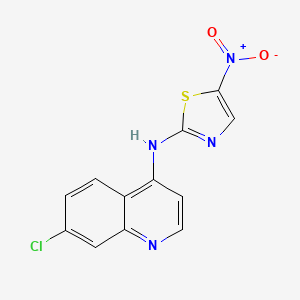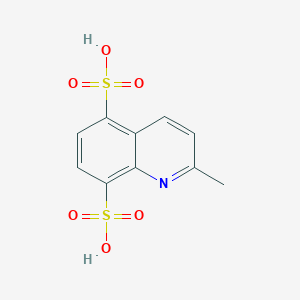
5-Mercaptoquinoline-8-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Mercaptoquinoline-8-sulfonic acid is an organic compound with the molecular formula C9H7NO3S2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids such as sulfuric acid and controlled temperatures to ensure the correct placement of the functional groups .
Industrial Production Methods
Industrial production of 5-Mercaptoquinoline-8-sulfonic acid may involve large-scale sulfonation and thiolation processes. These methods are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Mercaptoquinoline-8-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The sulfonic acid group can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can lead to the formation of disulfides, while substitution reactions can yield a variety of quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
5-Mercaptoquinoline-8-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of metal ions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial activity.
Industry: It is used in the manufacture of dyes, pigments, and other chemical intermediates
Wirkmechanismus
The mechanism of action of 5-Mercaptoquinoline-8-sulfonic acid involves its interaction with molecular targets such as metal ions and biological macromolecules. The mercapto group can form strong bonds with metal ions, making it useful in chelation therapy and metal ion detection. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline-5-sulfonic acid: Similar in structure but with a hydroxyl group instead of a mercapto group.
8-Mercaptoquinoline: Lacks the sulfonic acid group.
Quinoline-5-sulfonic acid: Lacks the mercapto group
Uniqueness
5-Mercaptoquinoline-8-sulfonic acid is unique due to the presence of both the mercapto and sulfonic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it particularly useful in applications requiring strong metal ion binding and high solubility .
Eigenschaften
Molekularformel |
C9H7NO3S2 |
|---|---|
Molekulargewicht |
241.3 g/mol |
IUPAC-Name |
5-sulfanylquinoline-8-sulfonic acid |
InChI |
InChI=1S/C9H7NO3S2/c11-15(12,13)8-4-3-7(14)6-2-1-5-10-9(6)8/h1-5,14H,(H,11,12,13) |
InChI-Schlüssel |
NSZAPGREONCCTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



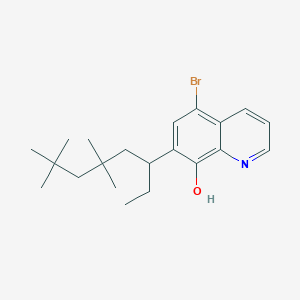
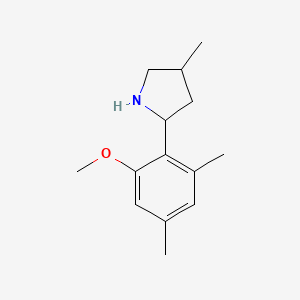

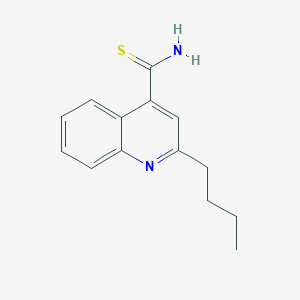
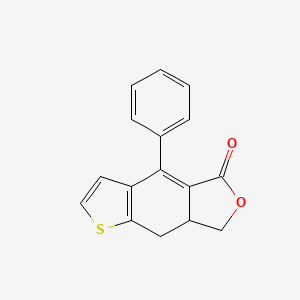

![4-Ethylbenzo[d]oxazole-2-carboxamide](/img/structure/B12885374.png)
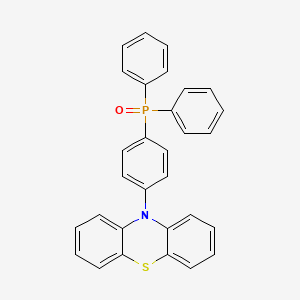
![(4R)-1-Acetyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-D-proline](/img/structure/B12885391.png)
